
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline, also known as 7FHP, is a synthetic compound that has been developed for its potential applications in scientific research. This molecule is a derivative of theophylline, a well-known bronchodilator that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, 7FHP has been designed specifically for research purposes, and its unique chemical structure and properties make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves its ability to selectively inhibit PDEs, particularly the PDE4 isoform. By inhibiting PDE4, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline increases the levels of cAMP and cGMP, which in turn activate various downstream signaling pathways. These pathways are involved in many cellular processes such as inflammation, immune response, and smooth muscle relaxation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline are diverse and depend on the specific processes being studied. For example, in studies of inflammation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In studies of smooth muscle relaxation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to enhance the relaxation response in various tissues, suggesting its potential as a bronchodilator.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline for lab experiments is its selectivity for certain PDE isoforms, which allows for more precise investigation of specific biological processes. Additionally, the synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is well-established and yields high purity and quantity of the compound. However, one limitation of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is its relatively high cost compared to other research tools, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, particularly those involving inflammation and smooth muscle dysfunction. Additionally, further studies of its mechanism of action and selectivity for certain PDE isoforms may lead to the development of more targeted and effective treatments for specific conditions. Finally, the synthesis of new derivatives of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline may yield compounds with even greater selectivity and potency, further expanding its potential applications in scientific research.
Synthesemethoden
The synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves several steps, starting with the reaction of theophylline with a fluorinated sugar molecule. This reaction produces a complex intermediate compound, which is then further modified to yield the final product. The synthesis process has been optimized to ensure high yields and purity of the final compound, and it has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
One of the main applications of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline in scientific research is as a probe for studying the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that play a critical role in regulating the levels of cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By selectively inhibiting certain PDE isoforms, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline can be used to investigate the specific roles of these enzymes in various cellular and physiological processes.
Eigenschaften
CAS-Nummer |
142270-03-9 |
|---|---|
Produktname |
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline |
Molekularformel |
C13H13FN4O5 |
Molekulargewicht |
324.26 g/mol |
IUPAC-Name |
9-[(2R,6R)-4-fluoro-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H13FN4O5/c1-16-11-9(12(21)17(2)13(16)22)15-5-18(11)8-3-6(14)10(20)7(4-19)23-8/h3,5,7-8,19H,4H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
XGHISNSPFYANSE-HTQZYQBOSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3C=C(C(=O)[C@H](O3)CO)F |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
Andere CAS-Nummern |
142270-03-9 |
Synonyme |
7-(3-deoxy-3-fluoro-beta-D-glycero-hex-2-enopyranosyl-4-ulose)theophylline 7-(3-deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline DFH-theophylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



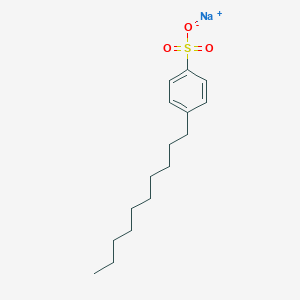
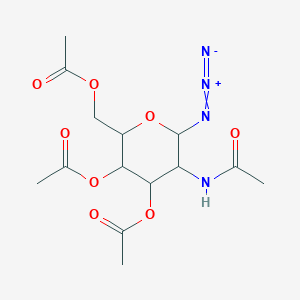
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
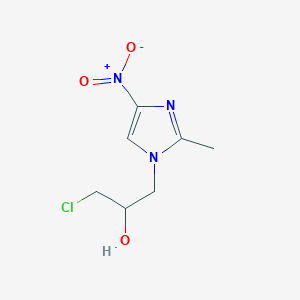
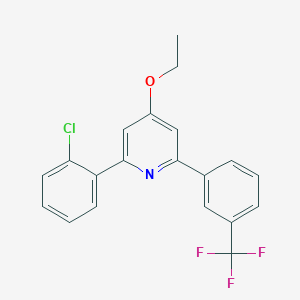
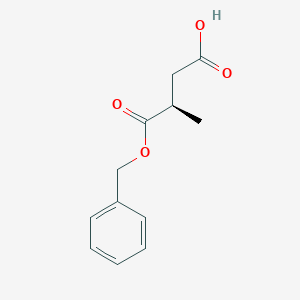
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
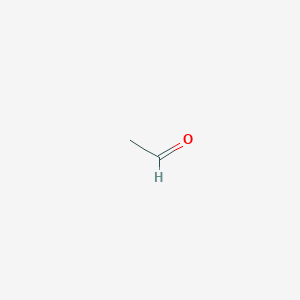
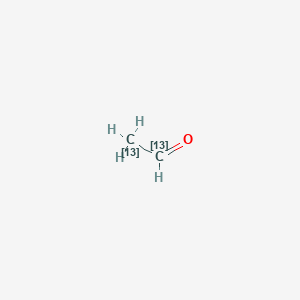
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
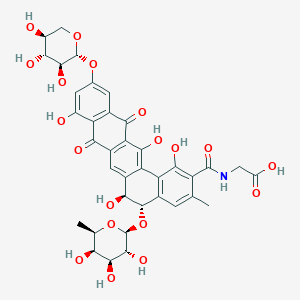
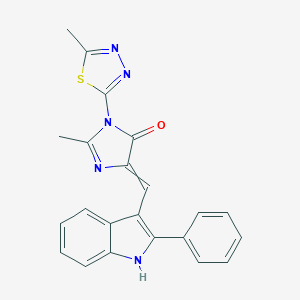
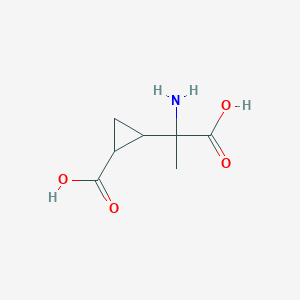
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)